molecular formula C8H16Cl2N4 B3015200 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride CAS No. 2155852-63-2

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

Cat. No. B3015200
CAS RN: 2155852-63-2
M. Wt: 239.14
InChI Key: AKOPAYBYGGZOIY-UHFFFAOYSA-N
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Description

“3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride” is a chemical compound that belongs to the class of 1,2,3-triazole analogs . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes “3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride”, is often accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of “3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride” is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a methyl group . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving “3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride” are typically characterized by the reactivity of the 1,2,3-triazole ring . The triazole ring can participate in various reactions, including click chemistry and Suzuki–Miyaura cross-coupling reactions .

Scientific Research Applications

Histone Deacetylase (HDAC) Inhibition

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride: has been investigated as an HDAC inhibitor. HDACs play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. Inhibiting HDACs can alter chromatin structure and impact cellular processes. Specifically, this compound potently inhibits HDAC2, a class-I isoform, with an IC₅₀ value in the low micromolar range . HDAC inhibitors are promising candidates for cancer therapy due to their potential to induce apoptosis and differentiation in cancer cells.

Coordination Chemistry with btp Ligands

The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) binding motif has gained attention in coordination chemistry. While not directly related to our compound, understanding ligand coordination can inform drug design. The btp motif has applications in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials (e.g., polymers, dendrimers, and gels) .

Cytotoxic Activity Against Cancer Cells

In vitro studies have explored the cytotoxic effects of 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride derivatives. These compounds were screened against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay revealed their potential as cytotoxic agents .

Anticancer Potential

Compounds 5e and 5f, derived from our compound, emerged as the most potent HDAC2 inhibitors. They exhibited cytotoxicity up to 8-fold greater than SAHA (a known HDAC inhibitor) in human cancer cell lines (SW620, PC3, and AsPC-1) . These findings highlight their potential as anticancer agents.

ADMET Properties

Exploring absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for drug candidates. Compounds 5e and 5f, while potent HDAC2 inhibitors, exhibit desirable characteristics for anticancer compounds .

Future Directions

The future directions for the study of “3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride” and similar compounds could include further exploration of their potential applications in biomedicinal, biochemical, and material sciences . Additionally, further studies could investigate their potential as enzyme inhibitors .

Mechanism of Action

Target of Action

Compounds with similar structures, such as tris (1-benzyl-1h-1,2,3-triazol-4-yl)methyl amine, have been found to stabilize cu (i) towards disproportionation and oxidation .

Mode of Action

Similar compounds have been found to enhance the catalytic effect in the azide-acetylene cycloaddition . This suggests that 3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to be involved in the azide-acetylene cycloaddition , suggesting that this compound might affect similar pathways.

Pharmacokinetics

Similar compounds are soluble in dmso and dmf , which could potentially impact the bioavailability of this compound.

Result of Action

Similar compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that this compound might have similar effects.

Action Environment

Similar compounds are known to be stable at -20°c , suggesting that this compound might have similar stability characteristics.

properties

IUPAC Name

3-(1-methyltriazol-4-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-3-2-4-9-5-7;;/h6-7,9H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOPAYBYGGZOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

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